Hydroxyethylenediphosphonic acid

Descripción general

Descripción

Hydroxyethylenediphosphonic acid, also known as 1-hydroxyethylidene-1,1-diphosphonic acid, is an organophosphorus compound widely used in various industrial and scientific applications. It is a colorless to pale yellow viscous liquid or crystalline solid that is highly soluble in water, methanol, and ethanol. This compound is known for its ability to chelate metal ions, making it an effective scale inhibitor and corrosion inhibitor in water treatment processes .

Mecanismo De Acción

Target of Action

Hydroxyethylenediphosphonic acid (HEDP) is a synthetic diphosphonate compound that primarily targets T-lymphocytes . It has been observed to have a protective effect on these cells, maintaining their number and function .

Mode of Action

HEDP acts as a complexing agent . It interacts with its targets by forming stable complexes with metal ions, particularly calcium ions . This interaction prevents the germination of CaCO3 crystals, effectively inhibiting the formation of scale in hard water systems .

Biochemical Pathways

It is known that hedp can inhibit the formation of calcium carbonate (caco3) crystals, which are a major component of scale in hard water systems . This suggests that HEDP may interfere with the biochemical pathways involved in CaCO3 crystal formation and growth.

Pharmacokinetics

It is known that hedp is highly hydrophilic , which suggests that it may be readily absorbed and distributed in aqueous environments. Its strong complexing ability also suggests that it may bind to metal ions in the body, potentially affecting its distribution and elimination.

Result of Action

The primary result of HEDP’s action is the prevention of scale formation in hard water systems . By inhibiting the formation of CaCO3 crystals, HEDP helps to maintain the efficiency of these systems and prevent damage to equipment . In a biological context, HEDP has been observed to protect T-lymphocytes from damage .

Action Environment

The action of HEDP is influenced by environmental factors such as pH and temperature . For instance, HEDP is most effective at preventing crystal growth of calcium carbonate when the pH of the solution is adjusted from acidic to weakly alkaline . Additionally, the presence of other ions in the environment, such as chlorine, can affect the stability of HEDP .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydroxyethylenediphosphonic acid can be synthesized through several methods:

Phosphorus Trichloride and Acetic Acid Route: This method involves the reaction of phosphorus trichloride with acetic acid and water. The reaction is carried out in a reaction kettle with continuous stirring and heating to 105-108°C.

Phosphorous Acid and Acetic Anhydride Route: Another method involves the reaction of phosphorous acid with acetic anhydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactors and specialized equipment to ensure efficient synthesis and high purity of the final product. The process includes steps such as controlled addition of reactants, temperature regulation, and purification of the product through distillation or crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Hydroxyethylenediphosphonic acid undergoes various chemical reactions, including:

Chelation: It forms stable chelates with metal ions such as calcium, iron, copper, and zinc.

Oxidation: It can react with oxidizing agents, although it is relatively stable under normal conditions.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid derivatives.

Common Reagents and Conditions

Chelation: Metal ions (e.g., calcium, iron) in aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products Formed

Chelation: Metal chelates (e.g., calcium-hydroxyethylenediphosphonic acid complex).

Oxidation: Oxidized phosphonic acid derivatives.

Hydrolysis: Phosphonic acid derivatives.

Aplicaciones Científicas De Investigación

Hydroxyethylenediphosphonic acid has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Hydroxyethylenediphosphonic acid is part of a class of compounds known as bisphosphonates. Similar compounds include:

Etidronic Acid:

Methylenediphosphonic Acid: Another bisphosphonate with similar chelating properties but different molecular structure and reactivity.

This compound is unique due to its high stability under various pH conditions and its ability to form strong chelates with a wide range of metal ions .

Propiedades

IUPAC Name |

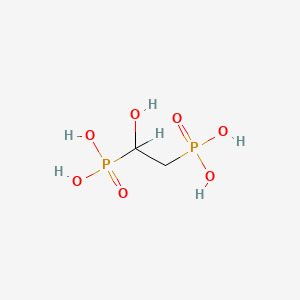

(1-hydroxy-2-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c3-2(11(7,8)9)1-10(4,5)6/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTUPAVOBUEXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6851-61-2 | |

| Record name | Phosphonic acid, (1-hydroxy-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)